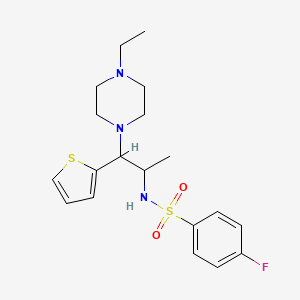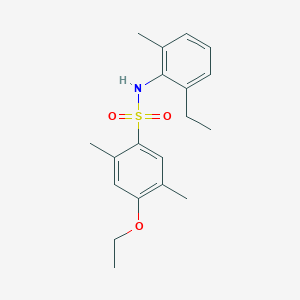![molecular formula C19H21ClN2O3S B3002744 2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 381681-08-9](/img/structure/B3002744.png)
2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold that has been explored for various biological activities. The presence of the 4-chlorobenzamido and 2-methoxyethyl groups suggests potential modifications to enhance specific biological interactions.
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported using the Gewald three-component reaction, which involves cyclohexanones, alkyl cyanoacetates, and sulfur. This reaction can lead to alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which upon dehydrogenation in benzonitrile under an air atmosphere, afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates in good to excellent yields . Although the specific synthesis of the compound is not detailed, similar methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of tetrahydrobenzo[b]thiophene derivatives is crucial for their biological activity. Substitution at various positions on the thiophene ring, such as the 3-carboxamido and 2-amino groups, has been found to be significant for allosteric activity on the adenosine A1 receptor . The specific molecular structure of the compound , with its chlorobenzamido and methoxyethyl groups, may influence its binding and activity, although the exact effects would require further investigation.
Chemical Reactions Analysis
The tetrahydrobenzo[b]thiophene core can undergo various chemical reactions. For instance, initial reactions of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with different organic reagents have led to a series of novel thiophene derivatives with confirmed structures by IR, 1H NMR, MS spectral data, and elemental analysis . These reactions are indicative of the versatility of the tetrahydrobenzo[b]thiophene scaffold in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives are influenced by their substituents. For example, the introduction of metal ions to thiocarbamoyl derivatives of tetrahydrobenzo[b]thiophene has led to the synthesis of metal complexes characterized by various analytical techniques, including spectral analysis and thermal analysis . These complexes exhibit significant biological effects, which suggests that the physical and chemical properties of these derivatives can be tailored for specific pharmacological activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Several studies have focused on the synthesis of novel compounds starting from similar structures to 2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, exploring their potential biological activities:
Antimicrobial and Antioxidant Properties : Research indicates the synthesis of compounds derived from tetrahydrobenzo[b]thiophenes, demonstrating significant antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents (Babu et al., 2012; Raghavendra et al., 2016).
Anti-Inflammatory and Analgesic Activities : Compounds synthesized from benzodifuranyl and tetrahydrobenzo[b]thiophenes have shown promising anti-inflammatory and analgesic activities, indicating their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Activity : Several novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, with some displaying potent anticancer activity against colon cancer cell lines. This opens avenues for the development of new anticancer drugs (Abdel-Motaal et al., 2020).
Chemical Properties and Structural Analysis
Research on the chemical properties and structural analysis of related compounds provides insights into their reactivity and potential applications:
Molecular Conformation and Aggregation : Studies on closely related benzamides have explored their molecular conformations and modes of supramolecular aggregation, providing a deeper understanding of their chemical behavior (Sagar et al., 2018).
Synthetic Routes and Heterocyclic Derivatives : Investigations into the synthesis of heterocyclic derivatives from thiophene carboxamides have been conducted, revealing diverse synthetic routes and potential for generating biologically active compounds (Mohareb et al., 2004; Talupur et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-25-11-10-21-18(24)16-14-4-2-3-5-15(14)26-19(16)22-17(23)12-6-8-13(20)9-7-12/h6-9H,2-5,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXPLYFYZORBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B3002661.png)
![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)
![[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B3002664.png)
![8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002665.png)
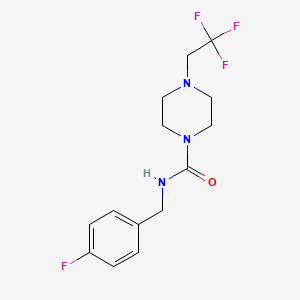
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)
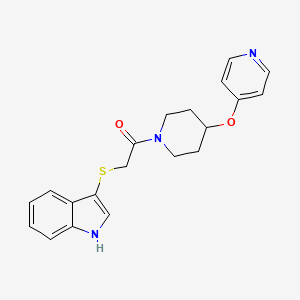
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)
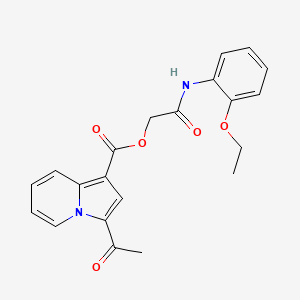
![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)
